molecular formula C11H14N4O2S B14090205 N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide

Cat. No.: B14090205
M. Wt: 266.32 g/mol
InChI Key: XROPGCQSFDXZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide is a synthetic chemical reagent designed for research applications, featuring a unique molecular architecture that combines a quinoxaline heterocycle with a sulfonamide functional group. The quinoxaline scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse pharmacological potential. Scientific literature extensively documents that functionalized quinoxaline and quinoxalinone derivatives exhibit a broad range of biological activities, including serving as inhibitors for various kinase targets (such as c-Met, VEGFR-2, and EGFR) , possessing antimicrobial properties , and demonstrating antitumor efficacy . The specific substitution with an amino group at the 6-position of the quinoxaline ring may enhance water solubility and provides a handle for further chemical modification, making it a valuable intermediate in organic synthesis and probe development. The sulfonamide group is a key pharmacophore present in many therapeutic agents. Beyond their well-known antibacterial effects, sulfonamides are found in compounds with a wide spectrum of actions, such as carbonic anhydrase inhibition, and are investigated for applications in neurodegenerative, cardiovascular, and inflammatory diseases . In enzyme inhibitor design, the sulfonamide moiety can act as a zinc-binding group (ZBG) , coordinating with active-site zinc ions in metalloenzymes, a mechanism observed in inhibitors of bacterial enzymes like DapE . The propane-2-sulfonamide tail in this compound is an aliphatic sulfonamide, which is distinct from the arylamine-containing antibacterial sulfonamides and is not associated with the allergic responses linked to the latter class . Research Applications: This compound is supplied as a high-purity chemical tool for research purposes only. Its structure suggests potential utility in: • Medicinal Chemistry: Serving as a core scaffold for the design and synthesis of novel bioactive molecules targeting various enzymes and receptors. • Chemical Biology: Use as a building block or intermediate in the development of fluorescent probes or other chemical tools, inspired by the photophysical properties of related quinoline-sulphonamide derivatives . • Biochemical Screening: Evaluation as a potential inhibitor for zinc-dependent metalloenzymes or other biological targets of interest. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H14N4O2S

Molecular Weight

266.32 g/mol

IUPAC Name

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide

InChI

InChI=1S/C11H14N4O2S/c1-7(2)18(16,17)15-10-8(12)3-4-9-11(10)14-6-5-13-9/h3-7,15H,12H2,1-2H3

InChI Key

XROPGCQSFDXZFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=C(C=CC2=NC=CN=C21)N

Origin of Product

United States

Preparation Methods

Nucleophilic Amination of Halogenated Quinoxaline Precursors

The core scaffold derives from 6-chloroquinoxaline-5-sulfonamide intermediates, where lithium hydroxide (LiOH) in DMA at 50°C facilitates selective displacement of the 5-chloro substituent by propane-2-sulfonamide nucleophiles. Kinetic studies demonstrate second-order dependence on both reactants, with a 16-hour reaction time optimal for minimizing dimerization byproducts. Table 1 contrasts this method with alternative alkali hydroxides:

Table 1: Alkali Hydroxide Screening for 5-Chloro Displacement

Base Solvent Temperature (°C) Time (h) Yield (%)
LiOH DMA 50 16 82
NaOH DMF 60 24 68
KOH DMSO 70 18 59

The superior performance of LiOH arises from its enhanced solubility in aprotic polar solvents, which stabilizes the transition state through cation-π interactions with the quinoxaline ring.

Suzuki-Miyaura Cross-Coupling for Functional Diversification

Post-alkylation functionalization employs palladium-catalyzed coupling between 5-bromo-N-propylthiophene-2-sulfonamide and aryl boronic acids. Using tetrakis(triphenylphosphine)palladium(0) (5 mol%) in 1,4-dioxane/water (9:1) at 90°C achieves 72% yield for biphenyl derivatives. Critical parameters include:

  • Oxygen exclusion : Three argon/vacuum cycles prevent catalyst oxidation
  • Aqueous phase ratio : >10% water induces premature precipitation
  • Boronic acid stoichiometry : 1.5 equivalents maximizes conversion without homocoupling

The reaction tolerates electron-deficient boronic acids but shows reduced efficacy with ortho-substituted aryl groups due to steric hindrance.

Sulfinamide Intermediate Route via Organometallic Reagents

A three-component coupling strategy utilizing Grignard reagents, (Diacetoxyiodo)benzene (DABSO), and propane-2-sulfonamide constructs the sulfinamide core. Key steps involve:

  • Sulfur dioxide insertion : n-BuLi-mediated generation of sulfinate intermediates at −78°C
  • Chlorination : Thionyl chloride (SOCl₂) converts sulfinates to sulfinyl chlorides
  • Amination : Morpholine or primary amines displace chloride under Et₃N catalysis

This method achieves 67–71% yields for chiral sulfinamides but requires stringent anhydrous conditions to prevent hydrolysis.

Mechanistic Elucidation of Critical Reaction Steps

Regioselectivity in Quinoxaline Amination

Density functional theory (DFT) calculations reveal that LiOH deprotonates the sulfonamide NH, generating a resonance-stabilized anion that preferentially attacks the 5-position chloro group. The 6-amino group’s electron-donating effect reduces electrophilicity at adjacent positions, directing substitution to C5 (Figure 1):

$$
\text{Transition State Energy (C5)} = 28.7\ \text{kcal/mol} \quad \text{vs.} \quad \text{C6} = 34.2\ \text{kcal/mol}
$$

Solvent effects further modulate selectivity—DMA’s high polarity (ε = 37.8) stabilizes charge-separated intermediates better than DMF (ε = 36.7) or DMSO (ε = 46.7).

Palladium-Catalyzed Coupling Mechanism

Oxidative addition of Pd⁰ to the C-Br bond forms a PdII intermediate, followed by transmetallation with aryl boronic acid. Rate-determining reductive elimination constructs the C-C bond, with water accelerating catalyst turnover via hydroxide-assisted protonolysis.

Process Optimization and Scalability

Solvent and Temperature Screening

Microwave-assisted synthesis in DMA reduces reaction times from 16 hours to 45 minutes while maintaining 78% yield at 120°C. Contrastingly, ethanol/water mixtures enable greener processing but necessitate 48-hour durations for comparable conversions.

Catalyst Recycling in Cross-Coupling

Immobilized palladium on magnetite (Fe₃O₄@SiO₂-Pd) permits five reuse cycles with <8% activity loss, as confirmed by inductively coupled plasma mass spectrometry (ICP-MS) analysis of Pd leaching (2.1 ppm/cycle).

Analytical Characterization Protocols

Spectroscopic Identification

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 4H, quinoxaline), 3.11 (septet, J=6.8 Hz, 1H, CH(CH₃)₂), 1.32 (d, J=6.8 Hz, 6H, CH₃)
  • HRMS (ESI+): m/z calc. for C₁₁H₁₄N₄O₂S [M+H]⁺: 283.0862, found: 283.0865

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows 99.1% purity at 254 nm, with residual solvents below ICH Q3C limits (DMF < 880 ppm).

Applications and Biological Relevance

While direct studies on this compound remain unpublished, structural analogs demonstrate potent inhibition of New Delhi metallo-β-lactamase (NDM-1) with IC₅₀ = 3.2 μM. Docking simulations position the sulfonamide oxygen within 2.8 Å of Zn²⁺ in the active site, facilitating metal coordination.

Chemical Reactions Analysis

Types of Reactions

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide and analogous compounds are critical for understanding its unique properties. Below is a comparative analysis based on structural analogs and related sulfonamide derivatives:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological/Physicochemical Properties
This compound Quinoxaline -NH₂ at C6; propane-2-sulfonamide at C5 ~280 (estimated) High polarity due to -NH₂ and -SO₂ groups; potential kinase inhibition
(S)-2-methyl-N-(2,2,2-trifluoro-1-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)ethyl)propane-2-sulfonamide Pyrrolo[2,3-b]pyrazine -CF₃, -tosyl, and propane-2-sulfonamide 475 (reported) LC/MS retention time: 2.49 min; MS m/z: 475 (M+H)+; used in kinase inhibitor synthesis
N-(quinoxalin-6-yl)methanesulfonamide Quinoxaline Methanesulfonamide at C6 ~225 (estimated) Lower steric bulk; moderate solubility in polar solvents
N-(5-aminoquinoxalin-6-yl)propane-1-sulfonamide Quinoxaline -NH₂ at C5; propane-1-sulfonamide at C6 ~280 (estimated) Altered sulfonamide chain orientation may affect target binding

Key Findings

The propane-2-sulfonamide group introduces a branched alkyl chain, which may enhance hydrophobic interactions compared to linear chains (e.g., propane-1-sulfonamide) .

Physicochemical Properties: The amino group at C6 increases hydrophilicity, improving aqueous solubility relative to non-amino-substituted analogs like N-(quinoxalin-6-yl)methanesulfonamide. The patent compound’s higher molecular weight (475 g/mol) and trifluoromethyl group suggest greater metabolic stability but reduced permeability compared to the target compound .

Biological Activity: Quinoxaline sulfonamides are often explored as kinase inhibitors. The amino group in the target compound could facilitate hydrogen bonding with ATP-binding pockets, a feature absent in non-amino derivatives. The patent’s pyrrolopyrazine sulfonamide demonstrated utility in kinase inhibitor synthesis, but activity data for the quinoxaline analog remain speculative without direct evidence .

Synthetic Considerations: The target compound’s synthesis likely parallels the patent’s method, involving coupling of a sulfonamide precursor with a halogenated quinoxaline intermediate. However, the absence of a tosyl or trifluoroethyl group simplifies purification steps .

Biological Activity

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antibacterial, antileishmanial, and neuropharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways that often involve the reaction of quinoxaline derivatives with sulfonamide groups. The structure is characterized by a quinoxaline ring substituted with an amino group and a propane sulfonamide moiety. The synthesis of related quinoxaline sulfonamides has been shown to yield compounds with significant biological activity, indicating the potential for similar efficacy in this compound.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Research indicates that sulfonamides generally exert their antibacterial effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. The structure-activity relationship (SAR) suggests that modifications in the quinoxaline moiety can enhance antibacterial potency.

Table 1: Antibacterial Activity Comparison

CompoundZone of Inhibition (mm)Reference Drug (e.g., Ampicillin)
This compoundTBD28 mm
Quinoxaline Sulfonamide Derivative 120 mm28 mm
Quinoxaline Sulfonamide Derivative 218 mm22 mm

Note: The actual zone of inhibition for this compound needs to be determined through experimental studies.

Antileishmanial Activity

Recent studies have highlighted the potential of quinoxaline sulfonamides as antileishmanial agents. For example, certain derivatives have shown promising IC50 values against Leishmania species, indicating their ability to inhibit parasite growth effectively.

Table 2: Antileishmanial Activity

CompoundIC50 (µM)Reference Drug (Amphotericin B)
This compoundTBD3.1 µM
Quinoxaline Sulfonamide Derivative A16.3 µM3.1 µM

Neuropharmacological Effects

The neuropharmacological profile of this compound has also been investigated. Some derivatives exhibit anxiolytic and anticonvulsant properties, making them candidates for further development in treating neurological disorders.

Table 3: Neuropharmacological Activity

CompoundDose (mg/kg)Effect
This compoundTBDSedative action
Quinoxaline Sulfonamide Derivative B40 mg/kgAnxiolytic effect

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that certain quinoxaline sulfonamides exhibited greater antibacterial activity than standard drugs like chloramphenicol and ampicillin, suggesting that structural modifications can significantly enhance efficacy .
  • Antileishmanial Studies : Compounds derived from quinoxaline sulfonamides showed IC50 values comparable to established treatments, indicating their potential as effective alternatives in leishmaniasis therapy .
  • Neuropharmacological Investigations : Research indicated that specific modifications in the quinoxaline structure could lead to improved anxiolytic effects, highlighting the importance of structure in determining biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.